![molecular formula C25H18F3N3OS2 B2839367 3-phenethyl-2-((3-(trifluoromethyl)benzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1242860-35-0](/img/structure/B2839367.png)

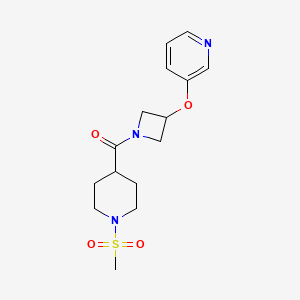

3-phenethyl-2-((3-(trifluoromethyl)benzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

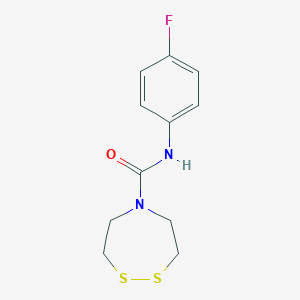

The compound “3-phenethyl-2-((3-(trifluoromethyl)benzyl)thio)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one” is a complex organic molecule. It is related to a class of compounds known as Pyrimidine Triazole Thioether Derivatives . These compounds have been studied for their potential as inhibitors of protein-protein interactions, specifically the interaction between Toll-Like Receptor 5 (TLR5) and flagellin .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The core structure is a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one, which is a fused ring system containing a pyridine ring, a thieno ring, and a pyrimidinone ring . Attached to this core are a phenethyl group and a trifluoromethylbenzylthio group .Scientific Research Applications

- Researchers have investigated the use of this compound in OLEDs and electroluminescent devices. Specifically, mixed thieno-S,S-dioxide-furan acenes derived from this compound exhibit promising properties as blue to green emitters in high-performance OLEDs . These compounds undergo a significant red shift in absorption and fluorescence after oxidation, leading to improved device performance.

- The indole-based electron donor 6H-benzo[4,5]thieno[2,3-b]indole (synBTI) has been developed for designing green TADF emitters. This class of compounds plays a crucial role in organic light-emitting materials, and their unique properties make them suitable for energy-efficient displays and lighting applications .

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Devices

Thermally Activated Delayed Fluorescence (TADF) Emitters

Mechanism of Action

Target of Action

The primary targets of this compound are Mycobacteria , including Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are the causative agents of tuberculosis, a serious infectious disease.

Mode of Action

It is known to have significant antimycobacterial activity . The compound likely interacts with specific proteins or enzymes within the Mycobacteria, disrupting their normal function and leading to bacterial death.

Biochemical Pathways

The compound’s interaction with its targets likely affects several biochemical pathways within the Mycobacteria. These could include pathways related to cell wall synthesis, protein synthesis, or energy metabolism. Disruption of these pathways would inhibit the bacteria’s ability to grow and reproduce .

Result of Action

The result of the compound’s action is a significant reduction in the growth and reproduction of Mycobacteria . This leads to a decrease in the severity of tuberculosis infection.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. These could include the presence of other medications, the patient’s immune status, and the specific strain of Mycobacteria.

properties

IUPAC Name |

5-(2-phenylethyl)-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18F3N3OS2/c26-25(27,28)18-9-4-8-17(14-18)15-33-24-30-20-19-10-5-12-29-22(19)34-21(20)23(32)31(24)13-11-16-6-2-1-3-7-16/h1-10,12,14H,11,13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIINYVWDXRCVGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC5=CC(=CC=C5)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18F3N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenethyl-2-((3-(trifluoromethyl)benzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![potassium 2-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}-1,3-oxazole-4-carboxylate](/img/structure/B2839288.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-dichlorobenzamide](/img/structure/B2839292.png)

![2-((3,4-dichlorobenzyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2839296.png)

![Methyl [1-(4-chlorobenzoyl)piperidin-4-YL]acetate](/img/structure/B2839297.png)

![Tert-butyl N-[(2-methylpropan-2-yl)oxycarbonylamino]-N-(1,3,5-trimethylpyrazol-4-yl)carbamate](/img/structure/B2839306.png)

![2-((3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)acetonitrile](/img/structure/B2839307.png)